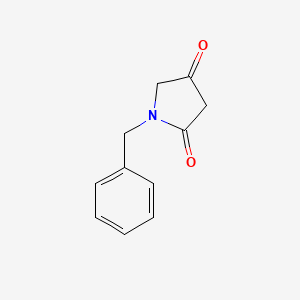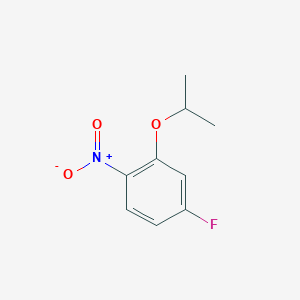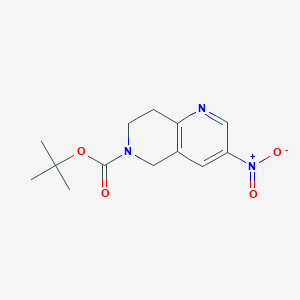
H-TYR-HIS-OH
Übersicht
Beschreibung
Tyrosine-Histidine (H-TYR-HIS-OH) is a dipeptide composed of the amino acids tyrosine and histidine. Tyrosine is an aromatic amino acid with a phenol side chain, while histidine is an aromatic amino acid with an imidazole side chain. The this compound dipeptide is significant in various biochemical processes, including electron transfer and proton-coupled electron transfer reactions. It is often found in the active sites of enzymes and plays a crucial role in protein-protein and protein-ligand interactions .
Wirkmechanismus
Target of Action
It’s known that tyrosine (tyr) residues play a crucial role in protein-protein and protein-ligand interactions . Histidine (His), on the other hand, is essential for many biochemical processes and is found in the active sites of numerous enzymes .
Mode of Action
Tyr residues are known to undergo various post-translational modifications, such as glycosylation, nitration, oxidation, and phosphorylation, which are important in human disease states . His residues can synthesize histidine using a common biosynthetic pathway .
Biochemical Pathways
Histidine, a component of Tyr-His, is synthesized in most organisms, including bacteria, archaea, some lower eukaryotes, and plants . This biosynthesis occurs through a common pathway consisting of ten biochemical steps . The histidine biosynthesis genes are organized into compact his operons in many bacteria .
Pharmacokinetics
It’s known that tyr-his is used as an internal standard for histidine quantitative analysis .
Result of Action
It’s known that tyr-his is used as an internal standard for histidine quantitative analysis . The mapping profile of Tyr-His in rat tissue showed the highest concentrations of CAR and ANS were found in skeletal muscles (soleus, gastrocnemius, tibialis), followed by the heart, cerebellum, and brain .
Biochemische Analyse
Biochemical Properties
Tyrosine is essential to many biochemical processes. It is found in the active sites of numerous enzymes and plays an important role in protein–protein and protein-ligand interactions . Histidine, on the other hand, is known for its role in enzyme catalysis and metal ion binding . The combination of these two amino acids in the form of “Tyr-His” can therefore be expected to have unique biochemical properties.
Cellular Effects
The effects of “Tyr-His” on cells and cellular processes are diverse. As part of proteins, this dipeptide can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of “Tyr-His” involves its interactions with other biomolecules at the molecular level. These interactions can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of “Tyr-His” can change over time in laboratory settings. This includes information on the dipeptide’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of “Tyr-His” can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
“Tyr-His” is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
“Tyr-His” is transported and distributed within cells and tissues in a manner that depends on its interactions with transporters or binding proteins, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of “Tyr-His” and its effects on activity or function can be influenced by targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-TYR-HIS-OH can be achieved through solid-phase peptide synthesis (SPPS) using fluoren-9-ylmethoxycarbonyl (Fmoc) chemistry. The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The Fmoc group is used to protect the amino group of the amino acids, and it is removed using a base such as piperidine. The peptide chain is elongated by coupling the carboxyl group of the incoming amino acid to the amino group of the growing peptide chain using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the desired sequence is assembled, the peptide is cleaved from the resin and deprotected using trifluoroacetic acid (TFA) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale SPPS. The process is automated and optimized for high yield and purity. The use of advanced coupling reagents and protecting groups ensures efficient synthesis and minimal side reactions. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
H-TYR-HIS-OH undergoes various chemical reactions, including oxidation, reduction, and substitution. The phenol group of tyrosine can be oxidized to form a tyrosyl radical, which plays a role in electron transfer processes. The imidazole ring of histidine can participate in proton-coupled electron transfer reactions .
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane (DMP) is commonly used for the selective oxidation of the phenol group in tyrosine.
Reduction: Sodium borohydride (NaBH4) can be used to reduce the imidazole ring of histidine.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.
Major Products Formed
Oxidation: Tyrosyl radical and quinone derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Alkylated tyrosine and histidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
H-TYR-HIS-OH is used as a model compound in studies of electron transfer and proton-coupled electron transfer reactions. It serves as a charge mediator in various biochemical processes .
Biology
In biological systems, this compound is found in the active sites of enzymes such as cytochrome c oxidase, where it plays a role in electron transfer and catalysis .
Medicine
This compound is studied for its potential therapeutic applications, including its role in drug optimization and targeted drug delivery. Its unique properties make it a valuable tool in the development of peptide-based drugs .
Industry
This compound is used in the production of biomaterials and as a building block for the synthesis of complex peptides and proteins. Its ability to undergo selective modifications makes it useful in various industrial applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tyrosine-Tryptophan (Tyr-Trp): Similar to H-TYR-HIS-OH, Tyr-Trp is involved in electron transfer processes but has different redox properties due to the presence of tryptophan.
Histidine-Tryptophan (His-Trp): This dipeptide also participates in electron transfer reactions and has unique properties due to the combination of histidine and tryptophan.
Uniqueness of this compound
This compound is unique due to its ability to undergo both electron transfer and proton-coupled electron transfer reactions. The presence of both tyrosine and histidine in the dipeptide allows for versatile chemical reactivity and makes it a valuable tool in various scientific and industrial applications .
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4/c16-12(5-9-1-3-11(20)4-2-9)14(21)19-13(15(22)23)6-10-7-17-8-18-10/h1-4,7-8,12-13,20H,5-6,16H2,(H,17,18)(H,19,21)(H,22,23)/t12-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOOYCZQENFIMC-STQMWFEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CC2=CN=CN2)C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427229 | |
| Record name | L-Histidine, L-tyrosyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3788-44-1 | |
| Record name | L-Histidine, L-tyrosyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of H-Tyr-His-OH?
A1: this compound, also known as Tyrosyl-Histidine, has the molecular formula C14H17N5O4 and a molecular weight of 319.32 g/mol.
Q2: What spectroscopic techniques have been employed to characterize this compound?
A: Researchers have utilized various spectroscopic methods for characterizing this compound and its derivatives, including:- Mass Spectrometry (MS) [, , ]: To identify and quantify this compound and its adducts in biological matrices, such as urine []. Cryo-ESI-MS was also employed to study the formation and reactivity of isoporphyrin derivatives, relevant to the Tyr-His cross-link biogenesis [].- UV-Vis Spectroscopy []: Used to investigate the pH dependency of absorption spectra in model complexes for the Cu(B) site of cytochrome c oxidase []. This technique was also used to characterize newly synthesized iron(III) meso-substituted isoporphyrins [].- NMR Spectroscopy (1H-NMR, 2H-NMR, CIDNP) [, , , ]: To characterize the structure and interactions of this compound and its analogs. 1H-NMR was employed to study ligand binding to the tissue-type plasminogen activator kringle 2 domain [], while 2H-NMR was used in the characterization of iron(III) meso-substituted isoporphyrins []. Time-resolved CIDNP was employed to study the kinetics of intramolecular electron transfer in photooxidized His-Tyr and Tyr-His dipeptides [].- Electron Paramagnetic Resonance (EPR) Spectroscopy [, , , ]: Applied to investigate the phenoxyl radical form in model complexes for the Cu(B) site of cytochrome c oxidase [], and to study trapped tyrosyl radical populations in modified reaction centers from Rhodobacter sphaeroides []. EPR was also used in the characterization of iron(III) meso-substituted isoporphyrins [] and to study intramolecular electron transfer in photooxidized His-Tyr and Tyr-His dipeptides [].- Resonance Raman (RR) Spectroscopy []: Employed to characterize the heme configuration and coordination in Y75H holo-HasAp, a variant of the hemophore HasAp involved in heme uptake in Pseudomonas aeruginosa [].
Q3: What is the significance of the Tyr-His motif in biological systems?
A: The Tyr-His motif is found in various proteins and enzymes where it plays crucial roles. For instance:- Cytochrome c oxidase (CcO): A post-translationally modified Tyr-His cross-link is essential for the enzyme's function, facilitating efficient four-electron reduction of oxygen to water while minimizing the production of harmful reactive oxygen species (ROS) []. This cross-linked tyrosine-histidine unit is also a minimal model for the Cu(B) site of CcO [].- Photosystem II (PSII): The Tyr-His interaction is crucial for the formation of the stable tyrosine radical (YD•) [, ]. This interaction likely facilitates proton-coupled electron transfer, contributing to the radical's stability [, ].- Hemophore HasAp: In Pseudomonas aeruginosa, the Tyr-His motif in the extracellular hemophore HasAp is critical for heme binding and its subsequent release to the HasR receptor [].
Q4: What are the key structural features of this compound that contribute to its biological activity?
A: While this compound itself might not be the active biological unit in many cases, its constituent amino acids, Tyrosine (Tyr) and Histidine (His), possess distinct structural features that are crucial for various biological functions:- Tyrosine: Its phenolic hydroxyl group can participate in hydrogen bonding and act as both a proton donor and acceptor. Additionally, tyrosine can be readily oxidized to form a stable tyrosyl radical, playing a vital role in electron transfer reactions within proteins [, , ].- Histidine: Its imidazole ring provides a site for metal ion coordination, as observed in zinc finger motifs [] and heme-containing proteins [, ]. The imidazole ring also acts as a proton acceptor, participating in proton transfer reactions, crucial for enzyme catalysis and radical stabilization [, ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1337307.png)


